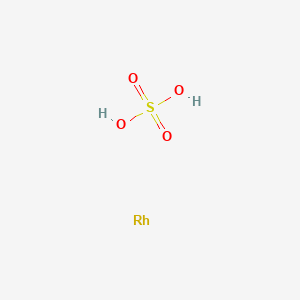
rhodium;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(III) sulfate is an inorganic compound with the formula Rh₂(SO₄)₃. It is a red crystalline solid that is formed by the reaction of rhodium with sulfuric acid. This compound is significant in various industrial and scientific applications due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The first attempts to produce rhodium(III) sulfate were made in 1929 by reacting rhodium(III) hydroxide with sulfuric acid. This reaction initially produced two types of hydrates: a yellow tetradecahydrate and a red tetrahydrate . the structural proof was lacking at that time. Further investigations using x-ray diffraction in 2009 confirmed the existence of these hydrates .
A more efficient production method was reported in 2016, which involved heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous compound. Heating at 475°C instead resulted in the formation of the dihydrate .
Analyse Des Réactions Chimiques
Types of Reactions
Rhodium(III) sulfate undergoes various types of chemical reactions, including:
Oxidation: Rhodium can be oxidized in the presence of strong oxidizing agents.
Reduction: Rhodium(III) sulfate can be reduced to lower oxidation states of rhodium.
Substitution: Ligand substitution reactions can occur, where the sulfate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with rhodium(III) sulfate include hydrogen peroxide, which can oxidize rhodium, and various reducing agents that can reduce rhodium to its metallic state .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting rhodium with hydrogen peroxide and sulfuric acid can produce rhodium(III) sulfate and water .
Applications De Recherche Scientifique
Rhodium(III) sulfate has several scientific research applications, including:
Electrocatalysis: It is used in the hydrogen evolution and oxidation reactions in strong acid electrolytes.
Hydrogen Evolution Reaction (HER): Rhodium sulfide thin films have been used for superior and robust HER in water splitting, showing high catalytic activity.
Complex Formation Studies: The formation of rhodium(III) sulfate complexes has been studied using NMR spectroscopy to understand their stability and behavior in solutions.
Mécanisme D'action
The mechanism by which rhodium(III) sulfate exerts its effects involves the formation of various complexes in solution. These complexes can include mononuclear and polynuclear species, which interact with other molecules and ions in the solution. The specific molecular targets and pathways depend on the nature of the reaction and the conditions under which it occurs .
Comparaison Avec Des Composés Similaires
Rhodium(III) sulfate can be compared with other similar compounds, such as:
Iridium(III) sulfate: Similar in structure and reactivity but has different catalytic properties.
Platinum(III) sulfate: Known for its use in catalysis but differs in its electrochemical behavior.
Palladium(III) sulfate: Used in similar applications but has distinct chemical properties.
These compounds share similarities in their sulfate ligands and transition metal centers but differ in their specific applications and reactivity .
Propriétés
Formule moléculaire |
H2O4RhS |
|---|---|
Poids moléculaire |
200.99 g/mol |
Nom IUPAC |
rhodium;sulfuric acid |
InChI |
InChI=1S/H2O4S.Rh/c1-5(2,3)4;/h(H2,1,2,3,4); |
Clé InChI |
NZVSOIFAVIORHD-UHFFFAOYSA-N |
SMILES canonique |
OS(=O)(=O)O.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12344448.png)
![4-{[2-(Trifluoromethyl)phenyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B12344449.png)
![2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B12344456.png)
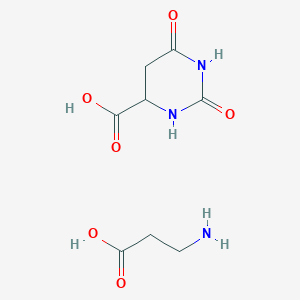
![Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester](/img/structure/B12344479.png)
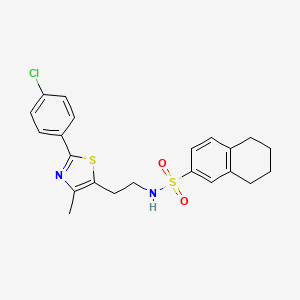
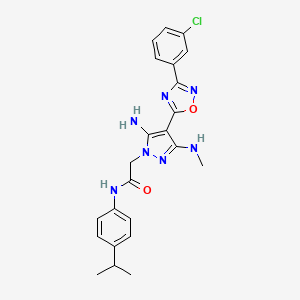
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344499.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B12344505.png)
![ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-5H-1,3-thiazol-5-ide-4-carboxylate](/img/structure/B12344524.png)
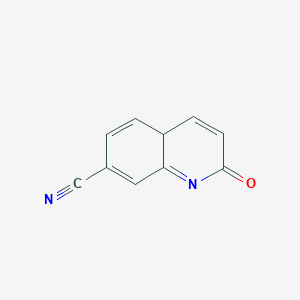
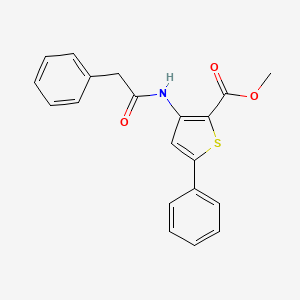
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
![11-(4-Butoxyphenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12344549.png)
